N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as isoxazole derivatives, have been reported to exhibit a wide range of biological activities . They have shown potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activities . Isoxazole derivatives have been found to bind to various enzymes and receptors via numerous non-covalent interactions , which could potentially alter the function of these targets and result in therapeutic effects.
Biochemical Pathways
Isoxazole derivatives have been found to inhibit the expression levels of oncogenes, block cell cycle progression, and induce cell apoptosis . These actions suggest that the compound may influence pathways related to cell growth and survival.
Result of Action
Similar compounds have been found to exhibit anti-proliferative activity against certain cell lines . They have also been found to inhibit the expression of oncogenes, block cell cycle progression, and induce cell apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, including the formation of isoxazole and oxadiazole rings. One common method involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions . These reactions are often carried out in solvents like DMF under microwave irradiation at temperatures around 120°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods are designed to be eco-friendly and efficient, producing the compound in high yields.
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Sulfisoxazole: An antibiotic with a similar isoxazole ring structure.
Valdecoxib: A COX-2 inhibitor used as an anti-inflammatory drug.
Leflunomide: An immunomodulatory drug with an isoxazole ring.
Uniqueness
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to its combination of isoxazole and oxadiazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
5-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5O4/c1-5-4-6(15-18-5)8(16)12-10-14-13-9(17-10)7-2-3-11-19-7/h2-4H,1H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALFHQCTQMWDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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